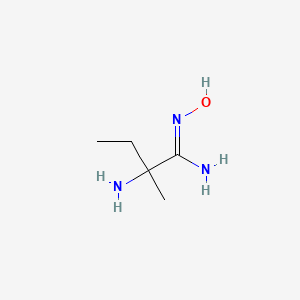

2-amino-N'-hydroxy-2-methylbutanimidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H13N3O |

|---|---|

Molecular Weight |

131.18 g/mol |

IUPAC Name |

2-amino-N'-hydroxy-2-methylbutanimidamide |

InChI |

InChI=1S/C5H13N3O/c1-3-5(2,7)4(6)8-9/h9H,3,7H2,1-2H3,(H2,6,8) |

InChI Key |

BWHIOLJDPFMMHI-UHFFFAOYSA-N |

Isomeric SMILES |

CCC(C)(/C(=N/O)/N)N |

Canonical SMILES |

CCC(C)(C(=NO)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino N Hydroxy 2 Methylbutanimidamide and Its Analogues

Established Synthetic Routes and Precursor Utilization

The most logical and established synthetic approach to 2-amino-N'-hydroxy-2-methylbutanimidamide involves a two-step sequence starting from a suitable ketone precursor. This strategy hinges on the formation of a key intermediate, 2-amino-2-methylbutanenitrile, which is subsequently converted to the target amidoxime (B1450833).

Pathways for Imidamide Moiety Formation

The formation of the N'-hydroxyimidamide (amidoxime) moiety is typically achieved through the reaction of a nitrile with hydroxylamine (B1172632). nih.govresearchgate.net This reaction is a well-established and widely used method for synthesizing amidoximes. nih.gov The general mechanism involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group.

The reaction is often carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, to generate free hydroxylamine in situ. nih.gov Alternatively, an aqueous solution of hydroxylamine can be used directly, which may offer advantages in terms of reaction time and avoiding the need for a separate base. nih.gov The reaction is typically performed in a protic solvent like ethanol (B145695) or methanol, and heating is often employed to accelerate the reaction, with reaction times ranging from one to 48 hours depending on the substrate. researchgate.net For sterically hindered nitriles, an excess of hydroxylamine may be necessary to achieve a good yield. researchgate.net

An experimental and theoretical study of the reaction mechanism between nitriles and hydroxylamine has provided a more detailed understanding, which can aid in optimizing reaction conditions to favor the formation of the desired amidoxime and minimize the formation of amide by-products. rsc.org

Strategies for the Introduction of the N'-Hydroxy Group

The introduction of the N'-hydroxy group is intrinsic to the formation of the amidoxime moiety as described in the previous section. The hydroxylamine reagent (NH₂OH) directly provides the N'-hydroxy group during its reaction with the nitrile functionality.

Alternative, though less direct, strategies could involve the synthesis of an imidate from the nitrile, followed by reaction with hydroxylamine. However, the direct conversion of the nitrile is generally more efficient.

Synthetic Approaches to Construct the 2-amino-2-methylbutyl Framework

The construction of the 2-amino-2-methylbutyl framework is most effectively accomplished through the Strecker amino acid synthesis. wikipedia.orgchemeurope.com This classic multicomponent reaction provides a direct route to α-aminonitriles from a ketone, an amine source (typically ammonia (B1221849) or an ammonium (B1175870) salt), and a cyanide source. wikipedia.orgchemeurope.com

For the synthesis of the key precursor, 2-amino-2-methylbutanenitrile, the starting material would be 2-butanone (B6335102). The reaction involves the condensation of 2-butanone with ammonia to form an imine, which is then attacked by a cyanide ion to yield the α-aminonitrile. wikipedia.org

The choice of cyanide source is a critical consideration in the Strecker synthesis, with options including hydrogen cyanide (HCN), sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl (B98337) cyanide (TMSCN). numberanalytics.com The reaction conditions, such as temperature, pressure, and the use of catalysts, can significantly influence the yield and selectivity. numberanalytics.com

Table 1: Representative Conditions for Strecker Synthesis of α-Aminonitriles from Ketones

| Ketone | Amine Source | Cyanide Source | Catalyst/Solvent | Product | Yield (%) | Reference |

| 3-Methyl-2-butanone | NH₃, NaCN | NaCN | Water | 2-Amino-2,3-dimethylbutanenitrile | Not specified | wikipedia.org |

| Various Aldehydes/Ketones | Amines | TMSCN | Indium/Water | α-Aminonitriles | 94-97 | nih.gov |

| Aldehydes/Ketones | Amines | KCN | Supercritical CO₂ | α-Aminonitriles | High | rsc.org |

Development of Novel Synthetic Strategies and Reaction Conditions

Recent advancements in organic synthesis have led to the development of novel strategies that could be applied to the synthesis of this compound. These methods often focus on improving efficiency, safety, and environmental friendliness.

For the amidoxime formation step, the use of ionic liquids as reaction media has been explored. rsc.org This approach has been shown to potentially decrease reaction times and improve selectivity by eliminating the formation of amide side-products. rsc.org

In the context of the Strecker reaction, several catalytic systems have been developed to carry out the synthesis under milder conditions. numberanalytics.com Lewis acids are often employed as catalysts. numberanalytics.com Furthermore, the integration of the Strecker reaction into continuous flow processes is an emerging trend that can enhance efficiency and safety. numberanalytics.com

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The 2-amino-2-methylbutyl framework of the target molecule contains a chiral center at the C2 position. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically enriched or pure derivatives is of significant interest.

The asymmetric Strecker reaction is a key strategy for achieving this. mdpi.comnih.gov There are two primary approaches to asymmetric Strecker reactions:

Use of a chiral auxiliary: A chiral amine can be used in place of ammonia, leading to the formation of a diastereomeric mixture of α-aminonitriles that can be separated. The chiral auxiliary is then removed to yield the enantiomerically enriched amino nitrile. For example, (S)-alpha-phenylethylamine has been used as a chiral auxiliary. wikipedia.org

Use of a chiral catalyst: A chiral catalyst can be employed to control the stereochemical outcome of the cyanide addition to an achiral imine. mdpi.comnih.gov Various chiral catalysts, including those based on thiourea (B124793) and other organocatalysts, have been developed for this purpose. nih.gov

Table 2: Examples of Asymmetric Strecker Reactions

| Substrate | Chiral Control | Catalyst/Auxiliary | Product | Enantiomeric Excess (%) | Reference |

| Aldimines | Catalyst | Chiral amido-thiourea | (R)-α-Amino acids | High | nih.gov |

| Aldehydes and secondary amines | Catalyst | Hydroquinine | α-Aminonitriles | High | mdpi.com |

| Aldimines | Catalyst | Chiral bis-hydroxy polyether | Asymmetric α-aminonitriles | Excellent | mdpi.com |

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry can be applied to various stages of the synthesis of this compound to make the process more environmentally benign.

For the Strecker synthesis, a significant green chemistry concern is the use of highly toxic cyanide reagents. rsc.org To address this, methods have been developed that utilize less toxic cyanide sources, such as potassium ferrocyanide, which can be used in a biphasic system to minimize exposure. rsc.org Another approach involves the use of supercritical carbon dioxide as a green solvent and a reaction promoter, which allows for the gradual release of HCN from KCN. rsc.org Performing the Strecker reaction in water with a catalyst like indium is another environmentally friendly alternative. nih.gov

In the synthesis of amidoximes, green chemistry principles can be applied by using water as a solvent, which is a significant improvement over traditional organic solvents. nih.gov The use of ultrasound irradiation can also be considered a green technique as it can lead to shorter reaction times and improved yields. nih.gov Furthermore, biocatalytic methods using enzymes to catalyze the formation of amidoximes are being explored as a green alternative. numberanalytics.com

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and safer.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Imidamide Functional Group

The imidamide functional group, also known as an amidine, is characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. This arrangement imparts a unique reactivity profile to the molecule.

The carbon-nitrogen double bond in the imidamide group is susceptible to reduction. Treatment with suitable reducing agents can lead to the formation of diamine derivatives. While amides are generally less reactive and require strong reducing agents like lithium aluminum hydride (LAH) to be converted to amines, the imine-like character of the imidamide C=N bond allows for reduction under potentially milder conditions. youtube.comchemistrytalk.org The specific product would depend on the reaction conditions and the reducing agent employed.

Table 1: Potential Reduction Products of 2-amino-N'-hydroxy-2-methylbutanimidamide

| Reagent | Product |

|---|---|

| Lithium Aluminum Hydride (LAH) | 2-amino-2-methylbutane-1,N'-diamine derivative |

| Sodium Borohydride (NaBH4) | Likely no reaction or slow reduction |

Note: This table represents predicted outcomes based on general principles of imidamide and imine reduction.

The N'-hydroxy group can be a target for nucleophilic substitution, although it is not an ideal leaving group. Activation of the hydroxyl group is typically required to facilitate its displacement. For instance, protonation under acidic conditions or conversion to a better leaving group (e.g., a tosylate) would render the nitrogen atom more electrophilic and susceptible to attack by a nucleophile. mdpi.com The ease of substitution is also influenced by the nature of the nucleophile and the reaction conditions.

The presence of multiple nucleophilic and electrophilic centers within this compound allows for the possibility of intramolecular cyclization reactions to form various heterocyclic structures. For example, under basic conditions, the primary amine could potentially attack the carbon of the imidamide, leading to a cyclic derivative, although this is less likely without activation. More plausible cyclization pathways might involve the N'-hydroxy group. For instance, reactions involving N-hydroxy-N-(2-oxoalkyl)amides have been shown to lead to the formation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net While the starting material is different, this demonstrates the potential for the N-hydroxy moiety to participate in cyclization.

Chemical Transformations of the Primary Amine Group

The primary amine group in this compound is a key site of reactivity. As a nucleophile, it can participate in a wide range of chemical transformations. These include alkylation, acylation, and reactions with carbonyl compounds to form imines. The nucleophilicity of the primary amine allows it to readily react with electrophiles. For example, acylation with acyl chlorides or anhydrides would yield the corresponding amide derivative. masterorganicchemistry.com A novel transformation of primary amines to N-monoalkylhydroxylamines has been described, which involves a three-step protocol. researchgate.net

Specific Reactivity of the N'-Hydroxy Group

The N'-hydroxy group imparts specific reactivity to the imidamide moiety. It can act as a nucleophile through its oxygen atom or be deprotonated to form an anion, which is also nucleophilic. The N'-hydroxy group can also be involved in rearrangements and cyclization reactions. researchgate.net For instance, N-hydroxyindoles can be prepared via a base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates, showcasing the role of the N-hydroxy group in heterocycle synthesis. nih.gov Furthermore, the N'-hydroxy group can be alkylated, for example, with methyl iodide, to form the corresponding N'-methoxy derivative. nih.gov

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

To fully understand the reactivity of this compound, detailed mechanistic studies employing kinetic and spectroscopic techniques would be necessary. Kinetic studies can provide information on the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature, which helps in determining the reaction mechanism. For example, in nucleophilic aromatic substitution reactions, the leaving group effect can provide evidence for the rate-determining step. nih.gov

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying reaction intermediates and products. chemistrytalk.org For instance, the progress of a reduction reaction could be monitored by observing the disappearance of the C=N stretching frequency in the IR spectrum and the appearance of new signals corresponding to the amine protons in the NMR spectrum. The mechanism of decay of thiol adducts formed from the reaction of amines with 2-iminothiolane (B1205332) has been studied, revealing a first-order process. nih.gov Similar studies on this compound would provide crucial insights into its reaction pathways.

Table 2: Spectroscopic Data for Functional Groups in this compound

| Functional Group | IR Absorption (cm⁻¹) | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|---|

| Primary Amine (N-H) | 3300-3500 (stretch) | 1.0-5.0 (broad) | 30-50 |

| Imidamide (C=N) | 1640-1690 (stretch) | - | 150-170 |

| N'-Hydroxy (O-H) | 3200-3600 (broad stretch) | 8.0-12.0 (broad) | - |

| Methyl (C-H) | 2850-2960 (stretch) | 0.9-1.5 | 10-30 |

Note: The values in this table are approximate and can vary depending on the specific molecular environment and solvent.

In-Depth Analysis of this compound in Coordination Chemistry and Catalysis

The scientific community has yet to extensively explore the coordination chemistry and catalytic applications of the specific compound this compound. Despite a thorough search of available scientific literature, patents, and chemical databases, no specific research detailing the synthesis, characterization, or utilization of this particular molecule in the capacities outlined could be identified.

The exploration of novel ligands is a vibrant and essential area of chemical research, continually driving innovations in catalysis, materials science, and medicine. Compounds featuring both amino and hydroxy functionalities, akin to the proposed structure of this compound, are of significant interest due to their potential to act as versatile chelating agents for a variety of metal ions. The combination of a hard oxygen donor and a borderline nitrogen donor in proximity suggests the potential for forming stable chelate rings with transition metals.

While no direct studies on this compound are available, the broader classes of amino-hydroxy and imidamide-containing molecules offer a predictive framework for its potential behavior. It is plausible that this compound could act as an N,O-bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the hydroxy group. The formation and characterization of transition metal complexes with such a ligand would be a critical first step in understanding its properties. Techniques such as infrared and nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis would be instrumental in confirming the ligand's coordination mode.

Should stable metal complexes of this compound be synthesized, their structural analysis via single-crystal X-ray diffraction would provide invaluable insights into the coordination geometry, bond lengths, and bond angles, thereby elucidating the precise nature of the metal-ligand interactions.

Furthermore, the development of analogues of this compound through rational design could lead to ligands with enhanced properties, such as increased stability, solubility, or the ability to induce specific electronic or steric effects at the metal center. These modifications could be crucial for tailoring the performance of the resulting metal complexes in catalytic applications.

The potential for this compound-derived ligands in catalysis, particularly in metal-catalyzed organic transformations, remains a theoretical prospect. The electronic and steric environment created by the ligand around a metal center can profoundly influence the catalytic activity and selectivity in reactions such as cross-coupling, oxidation, and asymmetric synthesis.

Coordination Chemistry and Ligand Development

Applications of 2-amino-N'-hydroxy-2-methylbutanimidamide Derived Ligands in Catalysis

Investigation of Organocatalytic Potential

The structural features of this compound also suggest its potential as an organocatalyst, particularly in asymmetric synthesis. The combination of a basic amino group and a hydrogen-bond-donating hydroxyamidine group within the same molecule allows for bifunctional catalysis.

In a hypothetical catalytic cycle, the primary amino group could activate a substrate through the formation of an enamine or an iminium ion, a common strategy in organocatalysis. mdpi.com Simultaneously, the hydroxyamidine moiety could act as a hydrogen-bond donor to orient and activate a second substrate or reagent, thereby controlling the stereochemical outcome of the reaction. researchgate.net Chiral versions of this molecule, if synthesized, would be of particular interest for enantioselective transformations.

The amidine functionality itself is a known and effective organocatalyst. Chiral amidines have been successfully employed in a variety of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and cyclizations. wustl.edusigmaaldrich.com They typically function as Brønsted bases, activating substrates through deprotonation. The N'-hydroxy group in the proposed molecule would modulate the basicity of the amidine nitrogen and introduce the aforementioned hydrogen-bonding capability.

The steric hindrance provided by the gem-dimethyl group could also play a crucial role in the enantioselectivity of catalyzed reactions by creating a well-defined chiral pocket around the active site. This could lead to high levels of stereocontrol in the formation of new stereocenters.

Hypothetical Research Findings and Data

To illustrate the potential of this compound in these areas, the following data tables present hypothetical yet plausible research findings based on studies of analogous compounds.

Table 1: Hypothetical Coordination Complexes of this compound (L)

| Metal Ion | Proposed Complex Formula | Potential Coordination Mode | Predicted Geometry |

| Cu(II) | [Cu(L)2]Cl2 | Bidentate (Namino, Nimidamide) | Distorted Octahedral |

| Pd(II) | [Pd(L)Cl2] | Bidentate (Namino, Nimidamide) | Square Planar |

| Zn(II) | [Zn(L)2]SO4 | Bidentate (Namino, Ohydroxy) | Tetrahedral |

| Ru(III) | [Ru(L)3]Cl3 | Bidentate (Namino, Nimidamide) | Octahedral |

Table 2: Hypothetical Application of a Chiral Analogue of this compound as an Organocatalyst in an Asymmetric Michael Addition

| Entry | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | Nitrostyrene | 10 | Toluene | 85 | 92 |

| 2 | Acetone | Nitrostyrene | 10 | CH2Cl2 | 78 | 85 |

| 3 | Pentan-2-one | (E)-Chalcone | 15 | THF | 65 | 78 |

| 4 | Cyclopentanone | β-Nitrostyrene | 10 | Chloroform | 92 | 95 |

These hypothetical data suggest that this compound and its derivatives could be promising candidates for further investigation in the fields of coordination chemistry and organocatalysis. Experimental validation of these predictions is necessary to fully elucidate the potential of this novel chemical entity.

Application As a Chemical Intermediate and Building Block

Utility in the Modular Construction of Complex Organic Architectures

The presence of distinct reactive sites—the α-amino group and the N'-hydroxy-imidamide moiety—allows for the stepwise and controlled assembly of complex molecules. The primary amino group can readily participate in standard amide bond formations, reductive aminations, or act as a nucleophile in various coupling reactions. This enables the straightforward attachment of this building block to other molecular fragments.

Following the incorporation of the amino-terminus, the N'-hydroxy-imidamide group remains available for a wide array of chemical transformations. This functional group is a well-established precursor for the formation of various five-membered heterocycles, offering a reliable method for introducing these important structural motifs late in a synthetic sequence. This modular approach is particularly advantageous in the synthesis of peptide-peptoid hybrids and other complex natural product analogues where late-stage diversification is desirable. nih.govrsc.org For instance, the amino group could be incorporated into a peptide chain, and the pendant hydroxyamidine could then be used to append a heterocyclic moiety, creating a novel peptidomimetic structure. nih.gov

The stereoelectronic properties of N-hydroxy amides, closely related to the N'-hydroxy-imidamide group, are known to influence the secondary structure of peptides, potentially stabilizing β-sheet formations through unique hydrogen-bonding networks. nih.gov This suggests that incorporating 2-amino-N'-hydroxy-2-methylbutanimidamide into peptide-like structures could be a strategy for creating novel foldamers with predictable three-dimensional structures.

Table 1: Potential Reactions for Modular Synthesis

| Reactive Site | Reaction Type | Potential Product Class |

|---|---|---|

| α-Amino Group | Acylation | Amides, Peptides |

| Reductive Amination | Secondary Amines | |

| Nucleophilic Substitution | Substituted Amines | |

| N'-Hydroxy-imidamide | Cyclization with anhydrides | 1,2,4-Oxadiazol-5-ones |

| Cyclization with α-haloketones | 1,2,4-Oxadiazoles |

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The N'-hydroxy-imidamide functional group is a cornerstone in the synthesis of nitrogen- and oxygen-containing heterocycles, particularly 1,2,4-oxadiazoles. clockss.orgnih.gov This moiety can react with a variety of electrophilic partners to undergo cyclization, forming a stable five-membered ring. The reaction of N'-hydroxy-imidamides with nitriles, followed by cyclization, is a common method for generating trisubstituted 1,2,4-triazoles. rsc.org

The general synthetic utility of N-hydroxyamidines as precursors to heterocyclic systems is well-documented. clockss.org They can be readily prepared from the corresponding nitriles by reaction with hydroxylamine (B1172632). semanticscholar.orggoogle.com Once formed, these intermediates can be cyclized with various reagents to yield a range of heterocyclic structures. For example, treatment with carboxylic acid derivatives (such as esters, anhydrides, or acid chlorides) typically leads to the formation of 1,2,4-oxadiazoles.

The versatility of the N'-hydroxy-imidamide group in this compound allows for the synthesis of a variety of heterocyclic systems, as illustrated in the table below.

Table 2: Heterocyclic Systems Derived from N'-Hydroxy-imidamide

| Reagent | Resulting Heterocycle |

|---|---|

| Carboxylic Anhydrides | 3-substituted 1,2,4-Oxadiazol-5(4H)-ones |

| Phosgene Equivalents | 1,2,4-Oxadiazol-5(4H)-ones |

| α-Haloketones | 3,5-disubstituted 1,2,4-Oxadiazoles |

| Orthoesters | 5-substituted 1,2,4-Oxadiazoles |

This reactivity makes this compound a valuable precursor for creating libraries of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. nih.govrsc.org

Integration into Advanced Material Precursors or Polymer Components

The bifunctional nature of this compound also lends itself to applications in materials science. The primary amino group can serve as a reactive handle for grafting the molecule onto polymer backbones or surfaces, thereby introducing the N'-hydroxy-imidamide functionality for further modification.

For example, the amino group could be used to create a monomer that can be incorporated into polymers like polyamides or polyimides. The resulting polymer would feature pendant N'-hydroxy-imidamide groups along its chain. These groups could then serve as cross-linking sites or as coordination sites for metal ions. The ability of hydroxyamidine groups to chelate metals is well-known and is a key feature in some biologically active molecules. This property could be exploited to create novel metal-organic frameworks (MOFs) or functional polymers with applications in catalysis, separation, or sensing.

Furthermore, the thermal conversion of poly(amidoxime)s into poly(oxadiazole)s is a known route to high-performance polymers with excellent thermal stability and mechanical properties. A polymer derived from this compound could potentially undergo a similar thermal cyclodehydration to form a robust, cross-linked poly(1,2,4-oxadiazole) material. The quaternary carbon center in the original building block would be expected to enhance the thermal stability of the resulting polymer.

Table 3: Potential Material Science Applications

| Application Area | Method of Integration | Potential Functionality |

|---|---|---|

| Functional Polymers | Copolymerization via amino group | Metal chelation, cross-linking sites |

| Surface Modification | Grafting onto surfaces via amino group | Enhanced binding, reactive sites |

| High-Performance Materials | Thermal conversion of derived polymers | Formation of thermally stable poly(oxadiazole)s |

Structure Reactivity and Structure Property Correlations

Investigation of the Impact of Structural Modifications on Chemical Reactivity Profiles

The reactivity of 2-amino-N'-hydroxy-2-methylbutanimidamide is primarily dictated by the amidoxime (B1450833) functional group, which consists of a hydroxyimino and an amino group attached to the same carbon atom. researchgate.net This arrangement makes amidoximes versatile precursors for the synthesis of various heterocyclic compounds. researchgate.net The chemical behavior of the target molecule can be modulated by structural modifications at several key positions.

Influence of Substituents on the Butyl Chain: Alterations to the ethyl group at the C2 position would primarily exert steric and electronic effects. The introduction of bulkier alkyl groups would likely hinder the approach of reactants to the amidoxime core, thereby decreasing reaction rates. Conversely, the incorporation of electron-withdrawing or electron-donating groups on the alkyl chain could influence the acidity of the N'-hydroxy proton and the nucleophilicity of the amino group.

Modification of the C2-Substituents: The amino and methyl groups at the C2 position are crucial determinants of the local chemical environment. Replacing the amino group with other functionalities, such as a hydroxyl or a halogen, would significantly alter the molecule's polarity, hydrogen bonding capacity, and basicity. The impact of such modifications on the reactivity of analogous compounds has been a subject of structure-activity relationship (SAR) studies in various contexts. mdpi.commdpi.com For instance, the introduction of different functional groups is known to influence the antimigration and antiproliferation activities of certain compounds. mdpi.com

Table 1: Predicted Impact of Structural Modifications on the Reactivity of this compound

| Modification Site | Type of Modification | Predicted Effect on Reactivity | Rationale |

| Butyl Chain (C3, C4) | Introduction of Electron-Withdrawing Groups (e.g., -F, -Cl) | Increased acidity of N'-OH, decreased nucleophilicity of -NH2 | Inductive effect |

| Butyl Chain (C3, C4) | Introduction of Electron-Donating Groups (e.g., -OCH3) | Decreased acidity of N'-OH, increased nucleophilicity of -NH2 | Inductive and mesomeric effects |

| C2-Position | Replacement of -NH2 with -OH | Altered hydrogen bonding, potential for new intramolecular interactions | Change in functional group identity |

| C2-Position | Replacement of -CH3 with a longer alkyl chain | Increased steric hindrance around the reactive center | Steric effects |

This table presents hypothetical predictions based on general chemical principles, as direct experimental data for this compound is not available in the cited literature.

The reactivity of amidoximes is also evident in their ability to act as prodrugs for amidines, which are stronger bases and may have poor absorption in the gastrointestinal tract. nih.gov The enzymatic conversion of amidoximes to amidines is a key aspect of their biological activity. researchgate.net

Analysis of Stereochemical Influence on Molecular Interactions and Properties

The this compound molecule possesses a chiral center at the C2 carbon, which is bonded to four different groups: an amino group, a methyl group, an ethyl group, and the imidamide moiety. This chirality means the compound can exist as a pair of enantiomers, (R)- and (S)-2-amino-N'-hydroxy-2-methylbutanimidamide.

Stereochemistry is known to have a profound impact on the biological activity of molecules, as it affects target binding, metabolism, and distribution. nih.gov The specific three-dimensional arrangement of atoms in each enantiomer can lead to differential interactions with chiral biological macromolecules such as enzymes and receptors. nih.govacs.org For instance, in nature-inspired compounds, only specific stereoisomers have been found to exhibit significant biological activity, suggesting that uptake and target binding are stereoselective processes. nih.gov

The influence of stereochemistry on the properties of amino acid derivatives has been studied extensively. nih.govacs.org The spatial orientation of functional groups affects the formation of intra- and intermolecular hydrogen bonds, which in turn influences the packing of molecules in the solid state and their behavior in solution. nih.gov It is plausible that the enantiomers of this compound would exhibit different crystalline structures and potentially different solubilities and melting points.

Molecular modeling can provide insights into the structural and stereochemical requirements for efficient interaction with biological targets. nih.gov Such studies can elucidate how the different spatial arrangements of the amino and methyl groups in the (R) and (S) enantiomers might lead to distinct binding modes and affinities.

Comparative Studies with Structurally Related Imidamide Derivatives and Analogs

To understand the potential properties of this compound, it is useful to compare it with structurally related compounds, such as other imidamide derivatives and N-hydroxyguanidines.

Imidamide Derivatives: The broader class of imidamide derivatives has been investigated for various biological activities, including the inhibition of nitric oxide synthase (NOS). nih.gov Structure-activity relationship studies on these derivatives have shown that the nature and position of substituents on the aromatic rings and alkyl chains can significantly influence their inhibitory potency and selectivity for different NOS isoforms. nih.gov For example, the presence of a hydroxyl group in some imidamide scaffolds has been found to be beneficial for activity. nih.gov

Amidoxime Analogs: Antiproliferative evaluations of amidine- and amidoxime-substituted heterocycles have shown that amidoximes generally exhibit reduced antiproliferative activity compared to their corresponding amidine analogues. mdpi.com This highlights the significant impact of the N'-hydroxy group on biological activity.

N-Hydroxyguanidine Analogs: N-hydroxyguanidines are another class of compounds structurally related to N-hydroxyimidamides. Studies on the relationship between the structure of N-hydroxyguanidines and their binding to inducible nitric oxide synthase (iNOS) have revealed that the affinity for the enzyme is highly dependent on the nature of the substituents. nih.gov A key factor for the efficient oxidation of a guanidine (B92328) by iNOS to produce nitric oxide is the ability of the corresponding N-hydroxyguanidine to bind to the active site without being too rapidly released. nih.gov

Table 2: Comparative Properties of this compound and Related Analogs

| Compound Class | Key Structural Feature | General Biological Activity Profile |

| This compound | Amidoxime with chiral alpha-carbon | Hypothesized: Potential for stereospecific biological interactions, may act as a prodrug. |

| Imidamide Derivatives | Imidamide core | Varied activities including NOS inhibition, dependent on substitution patterns. nih.gov |

| Amidoxime-substituted heterocycles | Amidoxime group on a heterocyclic ring | Generally lower antiproliferative activity than corresponding amidines. mdpi.com |

| N-Hydroxyguanidines | N-Hydroxyguanidine core | Substrates for NOS, with binding affinity influenced by substituents. nih.gov |

This table provides a generalized comparison based on available literature for related compound classes.

Computational Approaches for Predicting Structure-Property Relationships

In the absence of experimental data for this compound, computational methods serve as powerful tools for predicting its structure-property relationships. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are widely used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. nih.govresearchgate.netmdpi.comnih.gov

QSAR/QSPR Modeling: These models are mathematical equations that relate descriptors of molecular structure to a particular activity or property. researchgate.net For a molecule like this compound, relevant descriptors would include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial atomic charges, dipole moment), and topological indices. nih.gov By developing QSAR models based on a series of structurally related amidoximes with known activities, one could predict the potential biological profile of the target compound.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the optimized geometry, electronic structure, and reactivity indices of this compound. researchgate.net Such calculations can provide insights into the stability of different conformations, the acidity of the N'-hydroxy proton, and the susceptibility of various sites to nucleophilic or electrophilic attack. ornl.gov Combined experimental and computational studies on representative amidoximes have been used to determine their pKa values with good accuracy. ornl.gov

Molecular Docking: To investigate potential biological targets, molecular docking simulations can be performed. This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. nih.gov For this compound, docking studies could explore its potential interactions with enzymes for which amidoximes are known to be substrates or inhibitors.

The application of these computational tools can guide the synthesis of novel derivatives with potentially enhanced properties and provide a theoretical framework for understanding their chemical and biological behavior. mit.edunih.gov

Advanced Analytical Methodologies for Research Characterization

Comprehensive Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of 2-amino-N'-hydroxy-2-methylbutanimidamide, providing detailed information about its functional groups, bonding, and atomic connectivity.

Infrared (IR) spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its various structural features. The amidoxime (B1450833) group is a key feature, and its presence can be confirmed by specific stretches. researchgate.netacs.org The primary amine, hydroxyl group, and alkyl portions of the molecule would also produce distinct signals.

The expected IR absorption bands are critical for confirming the successful synthesis of the target compound. For instance, the C=N stretching vibration is a hallmark of the imidamide structure, while the broad O-H and sharp N-H stretching bands confirm the presence of the hydroxyl and amino groups, respectively. acs.orgnih.gov

Expected Infrared (IR) Absorption Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (oxime) | Stretching, H-bonded | 3300 - 3100 | Broad, Medium |

| N-H (primary amine) | Asymmetric & Symmetric Stretching | 3500 - 3300 | Two sharp bands, Medium |

| C-H (alkyl) | Stretching | 2980 - 2850 | Strong |

| C=N (imidamide) | Stretching | 1680 - 1640 | Medium to Strong |

| N-H (primary amine) | Bending (Scissoring) | 1650 - 1580 | Medium |

| C-N | Stretching | 1250 - 1020 | Medium |

This table presents expected values based on typical ranges for the indicated functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the number of signals corresponds to the number of non-equivalent protons, their splitting patterns reveal adjacent protons, and the integration of signals indicates the relative number of protons. The protons of the ethyl and methyl groups, as well as the exchangeable protons of the NH₂, OH, and N'H groups, would all give rise to characteristic signals.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂-CH₃ | 0.8 - 1.0 | Triplet | 3H |

| -C(CH₃)₂- | 1.1 - 1.3 | Singlet | 3H |

| -CH₂-CH₃ | 1.4 - 1.6 | Quartet | 2H |

| -NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |

| -N'-OH | 8.0 - 9.5 | Broad Singlet | 1H |

This table presents predicted values based on the compound's structure and typical chemical shifts for similar functional groups. Solvent: CDCl₃.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-C H₃ | 8 - 12 |

| -C(C H₃)₂- | 22 - 28 |

| -C H₂-CH₃ | 30 - 35 |

| -C (CH₃)₂- | 55 - 65 |

| C =NOH | 150 - 160 |

This table presents predicted values based on the compound's structure and typical chemical shifts for similar functional groups. Solvent: CDCl₃.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) could be used. The fragmentation pattern would be expected to show characteristic losses, such as the loss of an amino group, a hydroxyl group, or cleavage of the alkyl chains, which would help to corroborate the proposed structure. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be a key identifier.

X-ray Crystallography for Definitive Solid-State Structure Determination

For a definitive confirmation of the molecular structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can precisely determine the three-dimensional arrangement of atoms, bond lengths, and bond angles. Obtaining suitable crystals of this compound would allow for the unambiguous assignment of its constitution and conformation, as well as provide insights into intermolecular interactions such as hydrogen bonding in the crystal lattice.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for the separation of this compound from any starting materials, byproducts, or impurities, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) would be a primary tool for purity assessment. A reversed-phase column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, likely with an additive to control the ionization state of the basic amino and imidamide functionalities. A UV detector would be suitable for detection if the molecule possesses a chromophore, or an evaporative light scattering detector (ELSD) or mass spectrometer could be used as a more universal detector.

Gas chromatography (GC) might also be applicable, potentially after derivatization to increase the volatility and thermal stability of the polar functional groups.

Future Research Directions and Emerging Areas

Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis

The development of novel and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For a molecule like 2-amino-N'-hydroxy-2-methylbutanimidamide, future research could prioritize moving beyond traditional multi-step syntheses towards more efficient and sustainable approaches.

One promising avenue is the exploration of biocatalytic methods . The use of engineered enzymes, such as amine dehydrogenases, for the asymmetric reductive amination of suitably functionalized ketones could offer a green pathway to chiral analogues of this compound. researchgate.net This approach would not only provide access to enantiomerically pure forms but also operate under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis. researchgate.net

Another area of interest lies in the development of flow chemistry processes . Continuous flow reactors could enable better control over reaction parameters, improve safety for potentially energetic intermediates, and facilitate scalable production. The synthesis of vicinal aminoalcohols, which share some structural similarities, has benefited from stereoselective cyclization reactions that could be adapted to a flow environment. nih.govnih.gov

Furthermore, multicomponent reactions (MCRs) represent a highly efficient strategy for building molecular complexity in a single step. Designing a novel MCR that brings together precursors for the amino, hydroxylamine (B1172632), and butanimidamide (B92998) functionalities could dramatically shorten the synthetic route to this and related compounds.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for substrate specificity. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Reactor design and optimization for specific reaction kinetics. |

| Multicomponent Reactions | High atom economy, reduced number of steps, rapid library generation. | Identification of suitable reaction conditions and compatible starting materials. |

Innovation in Catalytic Systems Utilizing this compound Scaffolds

The presence of multiple nitrogen-containing functional groups suggests that this compound and its derivatives could serve as versatile scaffolds for the development of novel catalysts.

The geminal diamine-like structure is particularly noteworthy. Gem-diamines have been shown to be highly active as organocatalysts in carbon-carbon bond-forming reactions, such as the Knoevenagel condensation. electronicsandbooks.comresearchgate.net Future research could investigate the catalytic activity of this compound in similar transformations, where the interplay between the two nitrogen atoms could facilitate proton transfer and stabilize transition states. electronicsandbooks.com The steric hindrance provided by the 2-methyl group could also impart unique selectivity.

Moreover, the molecule's multiple coordination sites (amino and hydroxylamine groups) make it an attractive candidate as a ligand for transition metal catalysis . The development of chiral versions of this ligand could open doors to a range of asymmetric catalytic transformations. The synthesis of gem-diamino acid derivatives has been achieved through copper(II)-catalyzed intermolecular amidation, highlighting the potential for this class of compounds to participate in metal-catalyzed processes. organic-chemistry.orgresearchgate.net

| Catalytic Application | Rationale | Potential Reactions |

| Organocatalysis | Gem-diamine moiety can act as a Brønsted base. | Aldol (B89426) reactions, Michael additions, Knoevenagel condensations. |

| Ligand for Asymmetric Catalysis | Multiple nitrogen and oxygen donors for metal coordination. | Asymmetric hydrogenation, C-H activation, cross-coupling reactions. |

Investigation of Supramolecular Interactions and Self-Assembly Phenomena

The ability of molecules to spontaneously organize into larger, well-defined structures through non-covalent interactions is the basis of supramolecular chemistry. The functional groups within this compound—specifically the amino and N'-hydroxy moieties—are prime candidates for forming strong hydrogen bonds.

Future investigations could explore the self-assembly of this molecule in various solvents and in the solid state. It is conceivable that it could form intricate hydrogen-bonded networks , leading to the formation of supramolecular polymers, gels, or crystalline co-crystals with unique material properties. The directionality and strength of these interactions could be tuned by modifying the substituents on the butanimidamide backbone.

The self-assembly of peptides containing C-terminal acylated gem-diamines has been studied, suggesting that this structural motif can be incorporated into larger biomimetic structures. researchgate.net This opens up the possibility of using this compound as a building block for creating novel biomaterials or systems for molecular recognition.

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry and theoretical modeling are indispensable tools for accelerating the discovery and optimization of new molecules. For this compound, these methods can provide profound insights and guide future experimental work.

Quantum chemical calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. For instance, computational studies on gem-diamines have been used to elucidate their catalytic mechanisms by characterizing transition states and calculating activation energies. electronicsandbooks.com Similar approaches could be used to predict the catalytic potential of the target compound.

Furthermore, molecular dynamics simulations could be used to model the self-assembly behavior of the molecule, predicting how it might interact with itself and with other molecules to form larger supramolecular structures.

Finally, predictive chemical design or rational design, which has been successfully applied to develop molecules with specific properties like tunable fluorescence or biological activity, could be a powerful strategy. rsc.orgnih.govnih.gov By creating computational models that link the structure of this compound derivatives to their potential functions, researchers could efficiently identify the most promising candidates for synthesis and testing, saving significant time and resources.

| Modeling Technique | Application Area | Predicted Properties |

| Quantum Chemistry | Catalysis, Reactivity | Transition state energies, reaction mechanisms, spectroscopic signatures. |

| Molecular Dynamics | Supramolecular Chemistry | Self-assembly pathways, aggregate morphologies, binding affinities. |

| QSAR/Machine Learning | Predictive Design | Catalytic efficiency, material properties, biological activity of derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.